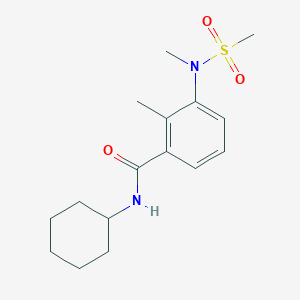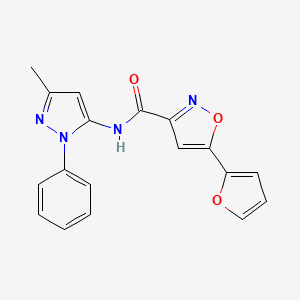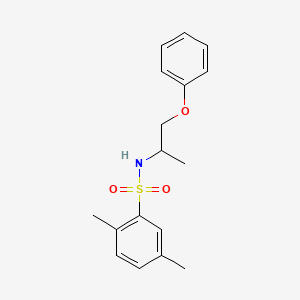![molecular formula C16H21N3O B4495079 N-[2-(diethylamino)ethyl]quinoline-8-carboxamide](/img/structure/B4495079.png)
N-[2-(diethylamino)ethyl]quinoline-8-carboxamide
描述
N-[2-(diethylamino)ethyl]quinoline-8-carboxamide is a monocarboxylic acid amide that is the 2-(diethylamino)ethyl amide of 2-butoxyquinoline-4-carboxylic acid. It is one of the most potent and toxic long-acting local anesthetics. Its parenteral use was restricted to spinal anesthesia, and it is now generally used in creams, ointments, and suppositories for temporary relief of pain and itching associated with skin and anorectal conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(diethylamino)ethyl]quinoline-8-carboxamide involves the reaction of 2-chloroquinoline-4-carboxylic acid with diethylaminoethylamine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity .
化学反应分析
Types of Reactions
N-[2-(diethylamino)ethyl]quinoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring structure.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring and the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached to the quinoline ring or the amide group .
科学研究应用
N-[2-(diethylamino)ethyl]quinoline-8-carboxamide has several scientific research applications:
作用机制
The mechanism of action of N-[2-(diethylamino)ethyl]quinoline-8-carboxamide involves its interaction with sodium channels in nerve cells. By blocking these channels, the compound prevents the initiation and propagation of nerve impulses, leading to a numbing effect. This action is primarily responsible for its use as a local anesthetic .
相似化合物的比较
Similar Compounds
Dibucaine: Another potent local anesthetic with a similar structure and mechanism of action.
Lidocaine: A widely used local anesthetic with a different chemical structure but similar pharmacological effects.
Bupivacaine: A long-acting local anesthetic with a different chemical structure but similar clinical applications.
Uniqueness
N-[2-(diethylamino)ethyl]quinoline-8-carboxamide is unique due to its high potency and long duration of action compared to other local anesthetics. Its specific chemical structure allows for strong interactions with sodium channels, making it highly effective in blocking nerve impulses .
属性
IUPAC Name |
N-[2-(diethylamino)ethyl]quinoline-8-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-3-19(4-2)12-11-18-16(20)14-9-5-7-13-8-6-10-17-15(13)14/h5-10H,3-4,11-12H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQVSCWMKWWWRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC=CC2=C1N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B4495001.png)
![N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B4495007.png)
![3-(1-azepanylmethyl)-6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4495009.png)


![4-({4-[(2-hydroxyethyl)amino]-2-quinazolinyl}amino)benzoic acid](/img/structure/B4495028.png)
![ethyl 4-[3-(1-pyrrolidinylsulfonyl)benzoyl]-1-piperazinecarboxylate](/img/structure/B4495034.png)

![4-[4-(2-chlorobenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-2-pyrimidinamine](/img/structure/B4495038.png)
![2-methyl-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}propanamide](/img/structure/B4495053.png)
![3-[4-(2-sec-butoxy-3-methoxybenzyl)piperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B4495063.png)
![1-[5-chloro-2-(1H-tetrazol-1-yl)benzoyl]-4-piperidinone](/img/structure/B4495065.png)
![N-[1-methyl-2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-(3-methylphenyl)methanesulfonamide](/img/structure/B4495095.png)

